molecular formula C7H11ClN2O2 B13702325 O-((2-Methoxypyridin-3-yl)methyl)hydroxylamine hydrochloride

O-((2-Methoxypyridin-3-yl)methyl)hydroxylamine hydrochloride

Cat. No.: B13702325
M. Wt: 190.63 g/mol
InChI Key: LWIJGLMQOTUZRH-UHFFFAOYSA-N
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Description

O-((2-Methoxypyridin-3-yl)methyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C7H10N2O2·HCl It is primarily used in research and industrial applications due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-((2-Methoxypyridin-3-yl)methyl)hydroxylamine hydrochloride typically involves the O-alkylation of hydroxylamines. One common method includes the reaction of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method provides a straightforward route to obtain O-substituted hydroxylamines.

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and consistency . The production process is optimized to minimize waste and ensure scalability.

Chemical Reactions Analysis

Types of Reactions

O-((2-Methoxypyridin-3-yl)methyl)hydroxylamine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include diaryliodonium salts for arylation and methanesulfonates for alkylation. The reactions are typically carried out under mild conditions, often using catalysts like palladium or iridium .

Major Products

The major products formed from these reactions include O-arylhydroxylamines and substituted benzofurans. These products are valuable intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

O-((2-Methoxypyridin-3-yl)methyl)hydroxylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-((2-Methoxypyridin-3-yl)methyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile in various chemical reactions. The oxygen atom of the hydroxylamine group can participate in nucleophilic substitution reactions, forming stable intermediates that can be further transformed into valuable products . The compound’s reactivity is influenced by the presence of electron-withdrawing groups, which enhance its nucleophilicity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-((2-Methoxypyridin-3-yl)methyl)hydroxylamine hydrochloride is unique due to the presence of the methoxy group on the pyridinyl ring. This structural feature enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules. Its ability to undergo a wide range of chemical reactions under mild conditions further distinguishes it from similar compounds .

Properties

Molecular Formula

C7H11ClN2O2

Molecular Weight

190.63 g/mol

IUPAC Name

O-[(2-methoxypyridin-3-yl)methyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C7H10N2O2.ClH/c1-10-7-6(5-11-8)3-2-4-9-7;/h2-4H,5,8H2,1H3;1H

InChI Key

LWIJGLMQOTUZRH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)CON.Cl

Origin of Product

United States

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